molecular formula C12H21NO4 B1447036 Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1148006-31-8

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B1447036
CAS No.: 1148006-31-8
M. Wt: 243.3 g/mol
InChI Key: WKBWNRUVSJJEAM-ULKQDVFKSA-N
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Description

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C12H21NO4. It is characterized by a bicyclic structure that includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Boc-protected amine and a diol, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The Boc-protected amine group can interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
  • 7-boc-1-oxa-7-azaspiro[3.5]nonane
  • 3-boc-9-oxo-3-azaspiro[5.5]undecane

Uniqueness

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is unique due to its specific structural features, such as the presence of both a nitrogen and an oxygen atom within the bicyclic ring system. This structural arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWNRUVSJJEAM-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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